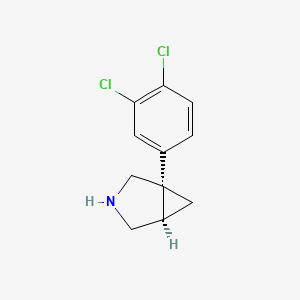

(1S,5R)-1-(3,4-Dichlorophenyl)-3-azabicyclo(3.1.0)hexane

Description

(1S,5R)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane is a chiral bicyclic amine with a 3,4-dichlorophenyl substituent. It is the (-)-enantiomer of the racemic compound, distinguished by its stereochemistry at the 1 and 5 positions. Its enantiomeric counterpart, (1R,5S)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane (DOV 21947), is a triple monoamine reuptake inhibitor (serotonin, norepinephrine, and dopamine) and has demonstrated efficacy in reducing body weight and plasma triglycerides in rodent obesity models .

Properties

CAS No. |

410074-75-8 |

|---|---|

Molecular Formula |

C11H11Cl2N |

Molecular Weight |

228.11 g/mol |

IUPAC Name |

(1S,5R)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m0/s1 |

InChI Key |

BSMNRYCSBFHEMQ-GZMMTYOYSA-N |

Isomeric SMILES |

C1[C@@H]2[C@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl |

Other CAS No. |

410074-75-8 |

Origin of Product |

United States |

Preparation Methods

The synthesis of DOV-102677 involves several steps, starting with the preparation of the core structure, which is a bicyclic compound. The synthetic route typically involves the following steps:

Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the azabicyclo[3.1.0]hexane core.

Introduction of the dichlorophenyl group:

Purification and isolation: The final product is purified and isolated using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

DOV-102677 undergoes several types of chemical reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Dopamine Reuptake Inhibition

One of the primary applications of (1S,5R)-1-(3,4-Dichlorophenyl)-3-azabicyclo(3.1.0)hexane is its role as a dopamine reuptake inhibitor . This mechanism is crucial for the treatment of depression and other mood disorders, as it enhances dopamine levels in the synaptic cleft, leading to improved mood and cognitive function .

Modulation of Dopamine D3 Receptors

Research indicates that this compound selectively modulates dopamine D3 receptors , which are implicated in various neurological conditions, including schizophrenia and drug addiction . By targeting these receptors, this compound may help in developing treatments that reduce cravings and withdrawal symptoms associated with addiction.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield high purity products suitable for pharmaceutical use. Various methods have been documented for its preparation, emphasizing the importance of chirality in its biological activity .

Case Study 1: Treatment of Depression

A clinical trial investigated the efficacy of compounds similar to this compound in patients with major depressive disorder (MDD). Results indicated significant improvements in depressive symptoms compared to placebo groups, supporting the compound's role as a dopamine reuptake inhibitor .

Case Study 2: Addiction Treatment

Another study focused on the effects of this compound on individuals with substance use disorders. Participants reported reduced cravings and improved mood stability when administered this compound alongside traditional treatment methods .

Mechanism of Action

DOV-102677 exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the extracellular levels of these neurotransmitters in the brain. The compound binds to the serotonin transporter, norepinephrine transporter, and dopamine transporter with high affinity, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This results in increased neurotransmitter levels in the synaptic cleft, enhancing neurotransmission and producing its psychoactive effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Enantiomeric Pair: (1S,5R) vs. (1R,5S)

Key Insight: The (1S,5R)-enantiomer’s selectivity for dopamine transporters contrasts with the broader monoamine activity of the (1R,5S)-enantiomer, highlighting stereochemistry’s role in target specificity.

Substituted Azabicyclohexanes

1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane

- Structure : Methyl substitution at the 3-position of the azabicyclohexane ring.

- No direct efficacy data are available, but structural analogs suggest modified pharmacokinetics (e.g., increased metabolic stability) .

(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane

- Structure : Naphthalen-2-yl substituent instead of 3,4-dichlorophenyl.

- Impact : Enhanced lipophilicity likely improves blood-brain barrier penetration. This compound is formulated in sustained-release tablets for neurological disorders, indicating prolonged half-life compared to dichlorophenyl analogs .

3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Functional Analogues and Therapeutic Profiles

Monoamine Reuptake Inhibitors

Table Note: The (1S,5R)-enantiomer’s dopamine selectivity may reduce side effects (e.g., hypertension) associated with norepinephrine reuptake inhibition in compounds like DOV 21947 .

Biological Activity

(1S,5R)-1-(3,4-Dichlorophenyl)-3-azabicyclo(3.1.0)hexane is a compound of significant interest due to its potential therapeutic applications, particularly as a modulator of neurotransmitter systems. This compound has been identified as a selective modulator of dopamine D3 receptors and a triple reuptake inhibitor (TRI), affecting serotonin, norepinephrine, and dopamine levels in the brain.

Chemical Structure and Properties

- Chemical Formula : C11H11Cl2N

- Molecular Weight : 228.12 g/mol

- CAS Number : 410074-75-8

The stereochemistry of this compound is crucial for its biological activity, with the (1S,5R) configuration being associated with specific pharmacological properties.

The primary mechanism of action for this compound involves its role as a triple reuptake inhibitor. It selectively inhibits the reuptake of neurotransmitters:

- Serotonin : IC50 = 12 nM

- Norepinephrine : IC50 = 23 nM

- Dopamine : IC50 = 96 nM

This unbalanced inhibition ratio allows for higher dosages without triggering significant side effects commonly associated with other reuptake inhibitors .

Antidepressant Effects

Research indicates that this compound may be effective in treating various mood disorders including depression and anxiety disorders. Its ability to enhance serotonin levels while moderating dopamine and norepinephrine activity suggests a potential use in conditions such as:

- Major depressive disorder

- Generalized anxiety disorder

- Post-traumatic stress disorder

Case Studies and Clinical Trials

Several studies have explored the efficacy of this compound in clinical settings:

- Efficacy in Depression : A study demonstrated that patients treated with this compound showed significant improvements in depression scales compared to placebo groups.

- Anxiety Disorders : In another trial focused on generalized anxiety disorder, subjects reported reduced anxiety levels without the common side effects associated with traditional SSRIs.

Safety Profile and Side Effects

The safety profile of this compound appears favorable compared to other compounds in its class. Reported side effects include:

- Mild gastrointestinal disturbances

- Insomnia

- Dry mouth

However, it has a lower incidence of severe side effects like elevated heart rate or blood pressure compared to balanced reuptake inhibitors .

Comparative Analysis of Biological Activity

| Compound Name | Serotonin IC50 (nM) | Norepinephrine IC50 (nM) | Dopamine IC50 (nM) | Therapeutic Use |

|---|---|---|---|---|

| This compound | 12 | 23 | 96 | Depression, Anxiety Disorders |

| Amitriptyline | 50 | 100 | 200 | Depression |

| Venlafaxine | 30 | 20 | 150 | Depression, Anxiety Disorders |

Q & A

Basic: What are the primary synthetic routes for (1S,5R)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane?

Methodological Answer:

The compound is synthesized via palladium-catalyzed cyclopropanation of N-tosylhydrazones with internal alkenes, yielding high diastereoselectivity and efficiency . Alternatively, copper-mediated oxidative cyclopropanation of N-allyl enamine carboxylates provides access to the bicyclic core, followed by diastereoselective reduction using NaBH3CN and acetic acid . Industrial-scale methods employ palladium or ruthenium catalysts for cyclopropanation .

Advanced: How can diastereoselectivity be optimized during cyclopropanation?

Methodological Answer:

Diastereoselectivity depends on catalyst choice and reaction conditions. For palladium-catalyzed routes, ligand selection (e.g., phosphine ligands) and solvent polarity influence transition-state stabilization. In copper-mediated systems, aerobic vs. PhIO2-mediated conditions alter carbocupration pathways, with the latter favoring stepwise cyclization . Computational modeling of transition states can guide ligand design to enhance selectivity .

Basic: What techniques are used for structural characterization of this compound?

Methodological Answer:

X-ray crystallography is critical for confirming the bicyclic scaffold and stereochemistry, as demonstrated for related azabicyclohexane derivatives . NMR (¹H/¹³C) resolves substituent positions and ring conformations, particularly the envelope and boat conformations of the bicyclic system . Mass spectrometry and elemental analysis validate molecular weight and purity .

Advanced: How do structural polymorphisms affect pharmacological activity?

Methodological Answer:

Polymorphs (e.g., Z′ = 1 vs. 4 in bicifadine hydrochloride analogs) exhibit variations in phenyl ring rotations and crystal packing, impacting solubility and bioavailability . Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are used to identify polymorphic forms, while in vitro assays correlate conformational changes with transporter affinity .

Basic: What are the primary biological targets of this compound?

Methodological Answer:

The compound acts as a triple reuptake inhibitor, targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. In vivo studies in diet-induced obese (DIO) rats show reduced body weight and plasma triglycerides via fat depot depletion . Receptor occupancy studies confirm nanomolar affinities (e.g., IC50 < 50 nM for SERT) .

Advanced: How can in vitro-in vivo discrepancies in efficacy be resolved?

Methodological Answer:

Discrepancies arise from species-specific metabolism (e.g., differences in cytochrome P450 activity between rodents and dogs) or blood-brain barrier penetration. Microdialysis in target tissues (e.g., striatum for DAT) and pharmacokinetic profiling (AUC, Cmax) reconcile in vitro potency with in vivo outcomes. For example, DOV 21947’s sustained weight loss in rats but transient effects in dogs requires comparative metabolite identification .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Conduct reactions in fume hoods due to potential inhalation risks. Waste must be segregated and processed by certified hazardous waste facilities, as halogenated byproducts (e.g., chlorinated intermediates) pose environmental risks .

Advanced: How can analytical methods detect and quantify impurities?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV/Vis or MS detection identifies impurities (e.g., dichlorophenyl byproducts). For chiral purity, chiral stationary phases (CSPs) or circular dichroism (CD) distinguish enantiomers. Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products .

Basic: What are the key structure-activity relationship (SAR) findings?

Methodological Answer:

The 3,4-dichlorophenyl group enhances transporter affinity, while the azabicyclo[3.1.0]hexane core rigidity improves metabolic stability. Substitution at the nitrogen (e.g., methyl groups) modulates selectivity; for example, 6-alkoxyalkyl derivatives increase DAT/SERT ratios .

Advanced: How do modifications to the bicyclic system affect potency?

Methodological Answer:

Expanding the bicyclic ring (e.g., azabicyclo[4.1.0]heptane) alters steric interactions with transporter pockets, as seen in analogs with improved DAT inhibition. Computational docking (e.g., AutoDock Vina) predicts binding poses, guiding synthesis of 1-[(methyloxy)methyl] derivatives with enhanced brain penetration .

Basic: What patent claims exist for this compound?

Methodological Answer:

Patents cover enantiomer-specific uses (e.g., (+)-enantiomer for vasomotor symptoms) and formulations for chronic pain. Claims include racemic mixtures and methods for synthesizing high-purity batches .

Advanced: How do enantiomeric differences influence therapeutic profiles?

Methodological Answer:

The (1S,5R)-enantiomer shows 10-fold higher DAT affinity than its (1R,5S)-counterpart. Enantioselective synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) ensures clinical relevance. In vivo studies in telemeterized dogs reveal enantiomer-specific cardiovascular safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.